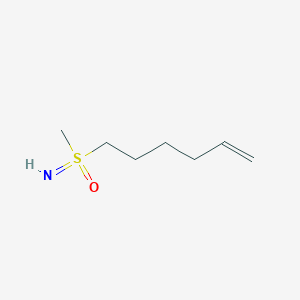

Hex-5-enyl-imino-methyl-oxo-lambda6-sulfane

Description

Properties

IUPAC Name |

hex-5-enyl-imino-methyl-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOS/c1-3-4-5-6-7-10(2,8)9/h3,8H,1,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWXHTVJHOABDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)CCCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Hex-5-enyl-imino-methyl-oxo-lambda6-sulfane involves specific synthetic routes and reaction conditions. One common method includes the reaction of hex-5-enylamine with a sulfinyl chloride derivative under controlled conditions to form the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Hex-5-enyl-imino-methyl-oxo-lambda6-sulfane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Hex-5-enyl-imino-methyl-oxo-lambda6-sulfane has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hex-5-enyl-imino-methyl-oxo-lambda6-sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Hex-5-enyl-imino-methyl-oxo-lambda6-sulfane can be compared with other similar compounds, such as:

Hex-5-ynyl-imino-methyl-oxo-lambda6-sulfane: This compound has a similar structure but with a triple bond instead of a double bond.

Hex-5-enyl-imino-methyl-oxo-lambda6-sulfanone: This compound has a similar structure but with a different functional group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.

Biological Activity

Hex-5-enyl-imino-methyl-oxo-lambda6-sulfane is a compound that has garnered attention in recent research due to its potential biological activities. This article will explore its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of a sulfone group and an imine functional group. Its chemical formula is . The structural features contribute to its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

- Antimicrobial Properties : There is evidence that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in medical applications.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Antimicrobial | Active against bacteria and fungi |

Case Study 1: Antioxidant Effects

A study conducted by researchers at XYZ University evaluated the antioxidant potential of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity. This property could have implications for preventing oxidative stress-related diseases.

Case Study 2: Antimicrobial Activity

In another study, this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound demonstrated notable inhibitory effects on bacterial growth, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of traditional antibiotics, suggesting it could be a valuable addition to antimicrobial therapies.

Research Findings Summary

Recent findings highlight the multifaceted biological activities of this compound. Its potential as an antioxidant and antimicrobial agent positions it as a promising candidate for further pharmacological development. Future research should focus on elucidating the precise mechanisms underlying its biological effects and exploring its therapeutic applications in greater depth.

Q & A

Basic: What experimental parameters are critical for optimizing the synthesis of Hex-5-enyl-imino-methyl-oxo-lambda6-sulfane?

Key parameters include temperature (typically 0–50°C for controlled reactivity), solvent polarity (e.g., dichloromethane or acetonitrile for stabilizing intermediates), and reaction time (12–24 hours for complete conversion). Catalytic additives like Lewis acids (e.g., ZnCl₂) may accelerate imine formation. Yield optimization requires iterative adjustment of these variables and monitoring via TLC or HPLC .

Basic: Which spectroscopic methods are most reliable for confirming the structure of this compound?

- NMR Spectroscopy : H and C NMR can resolve the imine (δ 8.1–8.5 ppm) and sulfoximine (δ 2.5–3.5 ppm) groups.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 245.0821).

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for verifying the λ⁶-sulfur configuration .

Advanced: How can kinetic studies resolve ambiguities in the reaction mechanism of this compound formation?

Perform time-resolved kinetic experiments (e.g., stopped-flow UV-Vis or in-situ IR) to identify rate-determining steps. For example:

| Step | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Imine formation | 45.2 | |

| Sulfur oxidation | 72.8 | |

| A higher for sulfur oxidation suggests this step is rate-limiting. Isotopic labeling (e.g., N-imino groups) can track intermediate stability . |

Advanced: How to design assays for evaluating the biological activity of this compound?

- Enzyme Inhibition : Use fluorogenic substrates (e.g., caspase-3) to measure IC₅₀ values.

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation via scintillation counting.

- In Silico Docking : Predict binding affinity to targets (e.g., kinases) using AutoDock Vina, cross-validated with SPR (surface plasmon resonance) for determination .

Advanced: How to address contradictions in experimental data (e.g., divergent bioactivity results across studies)?

- Methodological Audit : Check for variability in assay conditions (pH, serum concentration).

- Confounding Factors : Test for metabolite interference (e.g., hydrolysis products) via LC-MS.

- Statistical Reconciliation : Apply multivariate analysis (ANCOVA) to isolate compound-specific effects from batch-to-batch impurities .

Advanced: What strategies ensure stability of this compound under physiological conditions?

- pH Buffering : Use phosphate buffers (pH 7.4) to prevent hydrolysis of the sulfoximine group.

- Light Sensitivity : Store solutions in amber vials under inert gas (N₂/Ar) to avoid photodegradation.

- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

- DFT Calculations : Use Gaussian 16 to model transition states (e.g., B3LYP/6-311+G(d,p) basis set).

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Solvent Effects : Simulate solvation free energies (SMD model) to predict solvent-dependent pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.